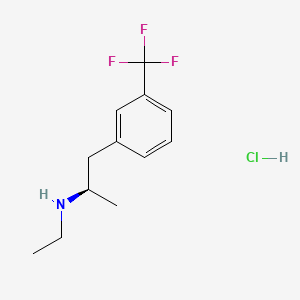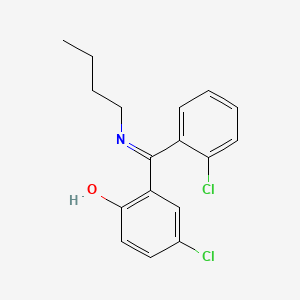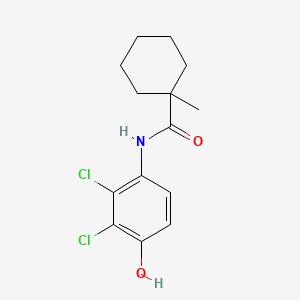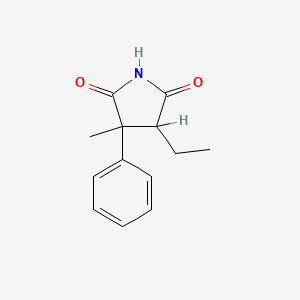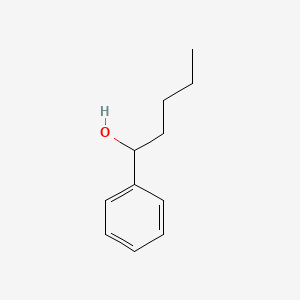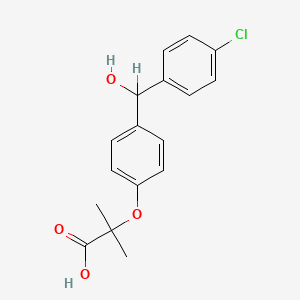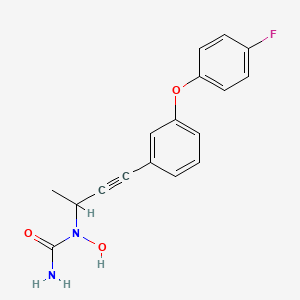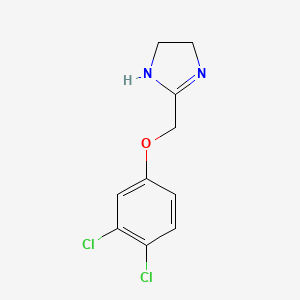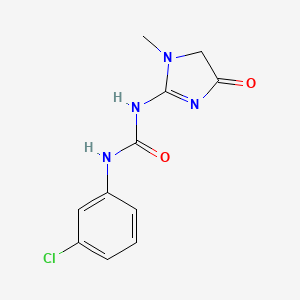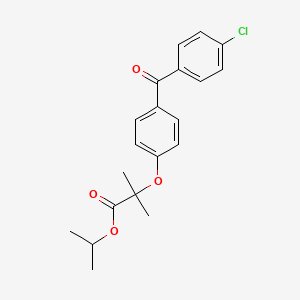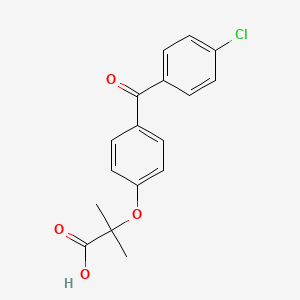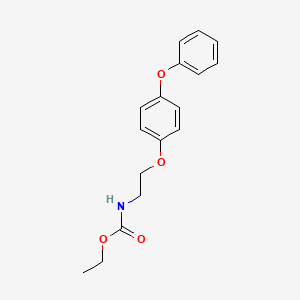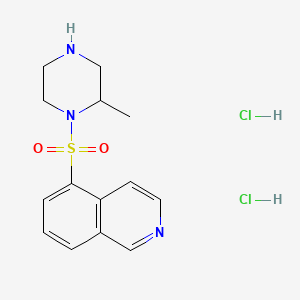
H-7 二塩酸塩
概要
説明
It is known for its ability to inhibit various protein kinases, including protein kinase A, protein kinase G, protein kinase C, and myosin light chain kinase . This compound has shown antiviral activity against influenza A and has been used in various biological and biochemical research applications .
科学的研究の応用
H-7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein kinase activity and inhibition.
Biology: Employed in cell signaling studies to understand the role of protein kinases in various cellular processes.
Medicine: Investigated for its potential antiviral properties, particularly against influenza A.
Industry: Utilized in the development of kinase inhibitor libraries for drug discovery and development
作用機序
H-7 ジヒドロクロリドは、タンパク質キナーゼの活性を阻害することで効果を発揮します。キナーゼ活性部位への結合にアデノシン三リン酸(ATP)と競合し、標的タンパク質のリン酸化を防ぎます。 この阻害は、細胞の成長、分化、アポトーシスに関与する様々なシグナル伝達経路を混乱させます .
類似化合物:
H-8 ジヒドロクロリド: 構造が似ていますが、キナーゼ阻害に対する特異性が異なる別のタンパク質キナーゼ阻害剤。
スタウロスポリン: より広範囲のキナーゼ標的を持つ強力なタンパク質キナーゼ阻害剤。
ビスインドリルマレイミドI: タンパク質キナーゼCの選択的阻害剤。
H-7 ジヒドロクロリドの独自性: H-7 ジヒドロクロリドは、複数のタンパク質キナーゼを幅広く阻害するという独自性を持ち、様々なシグナル伝達経路を研究するための貴重な研究ツールとなっています。 比較的低い毒性と特定のキナーゼに対する高い特異性も、科学研究における広範な使用に貢献しています .
生化学分析
Biochemical Properties
H-7 Dihydrochloride interacts with various enzymes and proteins, primarily through its inhibitory effects on protein kinases . It inhibits PKC, PKA, and PKG with Ki values of 6.0, 3.0, and 5.8 μM, respectively . These interactions play a crucial role in regulating biochemical reactions within the cell.
Cellular Effects
H-7 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it shows antiviral activity against influenza A in vitro .
Molecular Mechanism
The molecular mechanism of action of H-7 Dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting protein kinases, which play a crucial role in cellular signal transduction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-7 dihydrochloride involves the reaction of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires careful control of temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods: In industrial settings, the production of H-7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels .
化学反応の分析
反応の種類: H-7 ジヒドロクロリドは、スルホニル基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 通常、アミンやチオールなどの求核剤が関与します。
酸化反応: 多くの場合、過酸化水素や過マンガン酸カリウムなどの酸化剤が必要です。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は様々なスルホンアミド誘導体を生成する可能性があり、酸化反応と還元反応は化合物の異なる酸化状態につながる可能性があります .
4. 科学研究への応用
H-7 ジヒドロクロリドは、科学研究において幅広い用途を持っています。
化学: タンパク質キナーゼの活性と阻害を研究するためのツールとして使用されています。
生物学: 様々な細胞プロセスにおけるタンパク質キナーゼの役割を理解するために、細胞シグナル伝達研究で使用されています。
医学: 特にインフルエンザAに対する抗ウイルス特性の可能性について調査されています。
類似化合物との比較
H-8 dihydrochloride: Another protein kinase inhibitor with a similar structure but different specificity for kinase inhibition.
Staurosporine: A potent protein kinase inhibitor with a broader range of kinase targets.
Bisindolylmaleimide I: A selective inhibitor of protein kinase C.
Uniqueness of H-7 Dihydrochloride: H-7 dihydrochloride is unique due to its broad-spectrum inhibition of multiple protein kinases, making it a valuable tool in research for studying various signaling pathways. Its relatively low toxicity and high specificity for certain kinases also contribute to its widespread use in scientific studies .
特性
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFMFRLLKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910929 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108930-17-2 | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


